
3-Benzoyl-1-(o-tolyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H14N2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 2-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-methylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 1-benzoyl-3-(2-methylphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoylthiourea derivatives, including 3-benzoyl-1-(o-tolyl)-2-thiourea. These compounds have shown effectiveness against various bacteria and fungi. For instance, derivatives with fluorine substitutions have demonstrated enhanced antibacterial activity against Escherichia coli and antifungal effects against Candida albicans . The mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .
Anticancer Properties
Research indicates that certain thiourea derivatives exhibit significant antiproliferative effects against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). These compounds are believed to inhibit critical pathways involved in tumor growth, making them potential candidates for cancer therapy . The introduction of specific substituents on the thiourea scaffold can enhance these anticancer activities.
Enzyme Inhibition
Thioureas have been studied for their role as enzyme inhibitors. For example, they can act as urease inhibitors, which are important in treating conditions like kidney stones and urinary tract infections . The structural modifications of thioureas can lead to improved inhibition efficiency.
Agricultural Applications
Pesticidal Activity
Benzoylthioureas are being explored as potential pesticides due to their low toxicity and high selectivity towards target pests. The compound this compound has shown promise in suppressing pest growth while being safe for non-target organisms . Research has focused on its efficacy as a fungicide and insecticide, with studies indicating that it can disrupt the normal growth patterns of pests .
Plant Growth Regulators
Thiourea compounds are also investigated for their role as plant growth regulators. They can enhance plant growth and resistance to environmental stressors, thereby improving crop yields . The application of such compounds in agriculture aligns with sustainable practices aimed at reducing chemical inputs.
Materials Science
Coordination Complexes
The formation of coordination complexes with metals using thiourea derivatives has been a significant area of research. These complexes are utilized in catalysis and materials development due to their unique properties . For instance, complexes formed with nickel and copper have shown potential in various catalytic reactions, enhancing the efficiency of chemical processes.
Polymeric Applications
Thiourea derivatives are also being explored for their use in polymer science. They exhibit properties that make them suitable as flame retardants and thermal stabilizers in polymer formulations . The incorporation of these compounds can improve the fire resistance and durability of materials.
Case Studies
Study Title | Findings | Application Area |
---|---|---|
Antimicrobial Activity of Benzoylthiourea Derivatives | Showed significant antibacterial effects against E. coli; MIC values were recorded at low concentrations | Medicinal Chemistry |
Synthesis of Thiourea Complexes | Developed new coordination complexes with nickel; demonstrated catalytic activity | Materials Science |
Evaluation as Plant Growth Regulators | Enhanced growth rates in treated plants; low toxicity observed | Agricultural Science |
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-phenylthiourea
- 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
- 1-(2-Methylbenzoyl)-3-phenylthiourea
Uniqueness
1-Benzoyl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Biological Activity
3-Benzoyl-1-(o-tolyl)-2-thiourea is a thiourea derivative that has attracted attention due to its diverse biological activities. This compound is characterized by the presence of a benzoyl group and an ortho-tolyl substituent, contributing to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C11H12N2OS
- Molecular Weight : 220.29 g/mol
The compound features a thiourea functional group, which consists of a carbonyl group (from the benzoyl) and a sulfur atom bonded to nitrogen. This structural configuration is crucial for its biological activity.
Biological Activities
Research has demonstrated that thiourea derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : The compound shows significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. It has been tested alongside standard antibiotics, demonstrating comparable efficacy in inhibiting bacterial growth .
- Anticancer Activity : Studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and alterations in key apoptotic markers .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial targets in cancer therapy due to their role in DNA replication and repair .
Antimicrobial Activity
In a study comparing various thiourea derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against Staphylococcus aureus and Escherichia coli. This demonstrates its potential as an antimicrobial agent, particularly in the context of increasing antibiotic resistance .
Cytotoxicity Studies
A detailed cytotoxicity assessment revealed that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potent anticancer properties .
Comparison with Related Compounds
To understand the specificity of biological activity associated with this compound, it is useful to compare it with other structurally similar thioureas:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Benzoyl-3-methylthiourea | Contains a methyl group instead of an ortho-tolyl | Exhibits different biological activity profiles |
1-(4-Fluorobenzoyl)-3-methylthiourea | Fluorine substitution on the benzoyl group | Enhanced antimicrobial activity due to fluorine's electron-withdrawing effect |
1-Benzoyl-3-(4-chlorophenyl)thiourea | Chlorine substitution on the phenyl ring | Potentially increased lipophilicity affecting bioavailability |
Properties
CAS No. |
4949-88-6 |
---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-11-7-5-6-10-13(11)16-15(19)17-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H2,16,17,18,19) |
InChI Key |
LTGMLAWCHYYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.